
N,N',N''-Trihydroxymethanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Trihydroxymethanetriamine is an organic compound with the molecular formula CH₇N₃O₃ It is characterized by the presence of three hydroxylamine groups attached to a central methane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Trihydroxymethanetriamine typically involves the reaction of formaldehyde with ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, pH, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-Trihydroxymethanetriamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Trihydroxymethanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.
Substitution: The hydroxylamine groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating or acylating agents. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N’,N’'-Trihydroxymethanetriamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies and as a chelating agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Trihydroxymethanetriamine involves its interaction with molecular targets through its hydroxylamine groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting metal-dependent enzymes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’,N’'-Trihydroxymethanetriamine include:
N,N-Dimethylhydroxylamine: A compound with two methyl groups attached to the nitrogen atom.
N,N-Diethylhydroxylamine: A compound with two ethyl groups attached to the nitrogen atom.
Hydroxylamine: The simplest hydroxylamine with a single hydroxyl group attached to the nitrogen atom.
Uniqueness
N,N’,N’'-Trihydroxymethanetriamine is unique due to the presence of three hydroxylamine groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.
Propriétés
Numéro CAS |
148124-31-6 |
|---|---|
Formule moléculaire |
CH7N3O3 |
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
N-[bis(hydroxyamino)methyl]hydroxylamine |
InChI |
InChI=1S/CH7N3O3/c5-2-1(3-6)4-7/h1-7H |
Clé InChI |
HFWWEMPLBCKNNM-UHFFFAOYSA-N |
SMILES canonique |
C(NO)(NO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


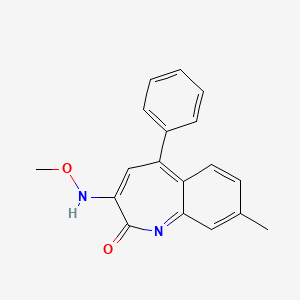
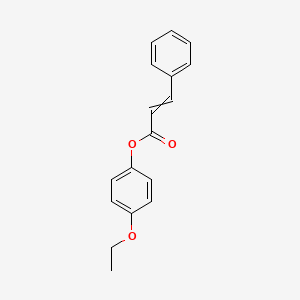
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
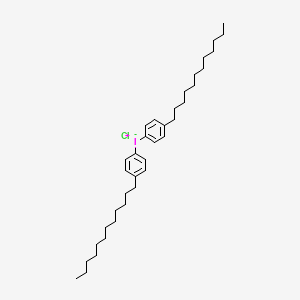
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
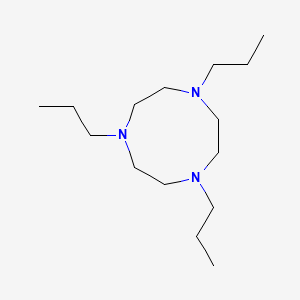
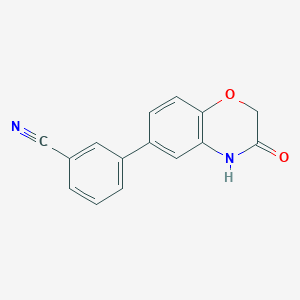
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
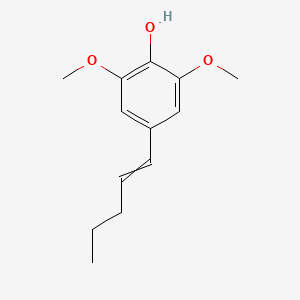
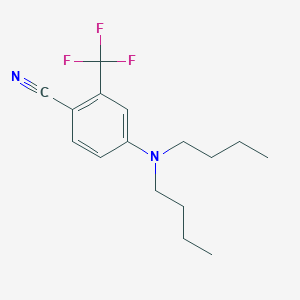
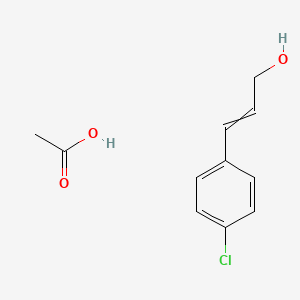
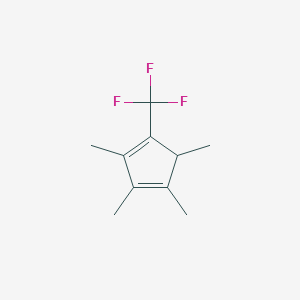
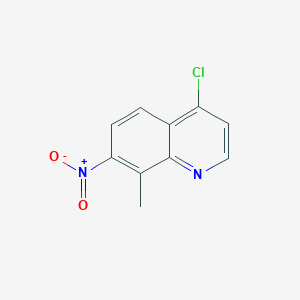
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)
